(3S,4S)-3-Fluoro-4-phenylpyrrolidine;hydrochloride
説明
BenchChem offers high-quality (3S,4S)-3-Fluoro-4-phenylpyrrolidine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S)-3-Fluoro-4-phenylpyrrolidine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(3S,4S)-3-fluoro-4-phenylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-7-12-6-9(10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2;1H/t9-,10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZSGVXLLJKWCI-DHTOPLTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)F)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1)F)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preliminary Toxicity Profile and Preclinical Safety Evaluation of (3S,4S)-3-Fluoro-4-phenylpyrrolidine Hydrochloride
Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
(3S,4S)-3-Fluoro-4-phenylpyrrolidine hydrochloride (CAS: 2227705-75-9) is a highly privileged, chiral fluorinated nitrogen heterocycle. The incorporation of a fluorine atom adjacent to a bulky phenyl group on a pyrrolidine ring is a sophisticated structural modification used to modulate physicochemical properties, enhance target binding, and improve pharmacokinetic profiles. However, these specific structural features also introduce unique toxicological considerations. This whitepaper details the predictive structure-activity relationship (SAR) liabilities of this compound and provides a definitive, self-validating in vitro workflow for its preliminary toxicity profiling.
Structural Toxicology & Predictive SAR Rationale
Before deploying empirical assays, a Senior Application Scientist must evaluate the mechanistic "why" behind a compound's potential toxicity. The (3S,4S) stereochemistry and functional group arrangement dictate the following predictive safety profile:
A. The Fluorine Gauche Effect and Metabolic Stability
The highly electronegative fluorine atom at the C3 position induces a strong stereoelectronic gauche effect with the protonated pyrrolidine nitrogen. This effect forces the pyrrolidine ring into a specific pucker conformation (typically Cγ-endo or Cγ-exo, depending on the exact molecular environment). This conformational locking physically shields the ring from oxidative enzymes, significantly enhancing resistance to CYP450-mediated metabolism (1[1]; 2[2]). While this is beneficial for drug half-life, it requires careful monitoring for potential bioaccumulation.
B. Mitigation of hERG Cardiotoxicity
Unsubstituted phenylpyrrolidines are basic amines that are mostly protonated at physiological pH (7.4). This positive charge is a known liability, as it anchors the molecule to aromatic residues (Tyr652, Phe656) inside the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT prolongation and cardiotoxicity (3[3]). The introduction of the C3-fluorine exerts a strong electron-withdrawing inductive effect, which lowers the pKa of the adjacent pyrrolidine nitrogen. By reducing the fraction of positively charged molecules at pH 7.4, the fluorine atom intrinsically mitigates hERG liability (4[4]).
Fig 1: SAR pathways dictated by C3-fluoro and C4-phenyl substitutions on toxicity.
Acute Toxicity & Occupational Hazard Profile
For laboratory handling and formulation, the compound is supplied as a hydrochloride salt. Based on robust safety data from structural analogs and racemic mixtures, the compound exhibits standard irritant properties typical of halogenated amine salts (5[5]; 6[6]).
Table 1: Predicted Acute Toxicity & GHS Classification
| Hazard Class | GHS Category | Hazard Statement | Mechanistic Rationale |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | Typical systemic toxicity for low-MW nitrogenous heterocycles. |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Mildly acidic nature of the HCl salt disrupts epidermal pH. |
| Eye Damage | Category 2A | H319: Causes serious eye irritation | Direct mucosal contact causes localized protein denaturation. |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | Fine crystalline dust acts as an upper respiratory tract irritant. |
Tier 1 In Vitro Toxicity Profiling Protocols
To empirically validate the safety of (3S,4S)-3-Fluoro-4-phenylpyrrolidine hydrochloride, we employ a self-validating in vitro workflow. A protocol is only scientifically sound if it includes internal controls that prove the assay functioned correctly, regardless of the test article's outcome.
Fig 2: Tier 1 self-validating in vitro toxicity screening workflow for preclinical candidates.
Protocol A: Hepatotoxicity via HepG2 CellTiter-Glo Assay
Causality: The liver is the primary site of xenobiotic metabolism. Measuring ATP quantitation directly correlates with metabolically active cells. A sharp drop in luminescence indicates mitochondrial uncoupling or membrane lysis induced by the test compound.
-
Seeding: Plate HepG2 cells at 10,000 cells/well in a 96-well opaque plate. Incubate for 24h at 37°C, 5% CO₂.
-
Treatment: Prepare a 7-point dose-response curve of the test compound (0.1 µM to 100 µM) in 0.1% DMSO.
-
Validation Controls:
-
Negative Control: 0.1% DMSO (Establishes 100% baseline viability).
-
Positive Control: Chlorpromazine (50 µM) (Ensures the assay detects known hepatotoxins).
-
-
Detection: After 48h, add CellTiter-Glo reagent (1:1 volume). Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.
Protocol B: Cardiotoxicity via Automated hERG Patch-Clamp
Causality: By measuring the potassium tail current decay before and after compound perfusion, we isolate the specific interaction of the compound with the open/inactivated states of the hERG channel.
-
Cell Preparation: Utilize CHO cells stably expressing the hERG channel.
-
Electrophysiology Setup: Engage whole-cell patch-clamp mode. Apply a voltage step protocol: hold at -80 mV, depolarize to +20 mV for 2 seconds (to open/inactivate channels), then repolarize to -50 mV to elicit the outward tail current.
-
Validation Controls:
-
Negative Control: Extracellular buffer with 0.1% DMSO.
-
Positive Control: E-4031 (500 nM) (Must show >80% block of the tail current to validate cell responsiveness).
-
-
Perfusion: Perfuse the test compound at 1 µM and 10 µM. Measure the percentage reduction in peak tail current amplitude.
Protocol C: Mutagenicity via Mini-Ames Test (OECD 471 Compliant)
Causality: Testing with and without rat liver S9 fraction differentiates direct-acting mutagens from those requiring CYP450-mediated bioactivation. Using specific strains identifies the exact mechanism of DNA damage.
-
Strain Selection: Salmonella typhimurium TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions).
-
Preparation: Mix the test compound (up to 500 µ g/plate ) with the bacterial suspension and soft agar. Prepare two sets: one with 10% rat liver S9 mix, one with phosphate buffer (-S9).
-
Validation Controls:
-
Negative Control: Vehicle (DMSO).
-
Positive Control (+S9): 2-Aminoanthracene (Validates S9 metabolic activation).
-
Positive Control (-S9): 4-Nitroquinoline-N-oxide (Validates direct mutagen detection).
-
-
Incubation & Scoring: Pour onto minimal glucose agar plates. Incubate for 48-72h at 37°C. Count revertant colonies.
Data Interpretation & Decision Matrix
Quantitative data extracted from the protocols must be compared against stringent industry thresholds to determine the viability of the compound for in vivo progression.
Table 2: Tier 1 In Vitro Assay Acceptance & Decision Criteria
| Assay | Primary Endpoint | Positive Control Validation | Go/No-Go Threshold |
| HepG2 Cytotoxicity | ATP Luminescence (Viability) | Chlorpromazine reduces viability >80% | IC₅₀ > 50 µM |
| hERG Patch-Clamp | K⁺ Tail Current Inhibition | E-4031 blocks current >80% | IC₅₀ > 10 µM |
| Mini-Ames (TA98/TA100) | Revertant Colony Count | 2-AA / 4-NQO induce >3x colonies | < 2-fold increase over vehicle |
References
- ChemScene. "Safety Data Sheet - 3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid (hydrochloride)".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERCiuGzNSGbOFRsMnaFWGpz9FqPNJvx0AAbsi77DQ8LCLdtAGGqkt-xOSFxX12ztyY9KlMk03Pnvq4r24JdzWlPy-HqA8mFwHJDvL18POnC0BAEpGG6jGJezWydlpl2cTe729i6iKqpEAampDTUWwC86DcEKvApApBvwkuAQ9SkP0XBT9YRfyIQVobOx7wpgM=]
- NextSDS. "rac-(3R,4R)-4-fluoropyrrolidine-3-carboxylic acid hydrochloride - Chemical Substance Information".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzXSn7TsfkSzc1iNBsm4UzylKIVCtMkCG37KNQcDoQ86rwO1tDh7sCHzxVLCF5CIx3Pwh7z6NjxsJSAXcxJMPPhdVy0wNlQBo5c0ro4muRbLroEyKO_ad7tB1feszQD7cWhWqoU9nHFrIM_UZgmvOYA5zIs4cGCiYHM7eQiHdhk-tAYg2xZYN0Ur-itLBhaSOe5P_R5Zs4WlwvYGj-ksH6JVYS]
- RSC Advances. "Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFupEcCeX6XNtXHdtUBd3g_DGvDkKW8IW5BB3FPs5rd4eZVTis4LgSR3mCFyInmpSZMpDM2b3SjwhbYXHtZyvMknEqfd4Ksp6WAnkt9K0v8FKyYKINlaQF5jJ98DJV_8RYQ9oIT4_MsDqcqZ7Sxz2CfNRZ5EKI7WSNn]
- Biochemistry (ACS). "Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZt_tnnxH6IvGsY2lK9axVX9x5CyOwlIo6IqCfAwGYZQN9UILjGmVKm_UuqiMbTNDaohm0o4ililEu-T27DYN15F9yzcN2drq_RXJcbwOd-sEWND1mMCj84VT651h0eAaFRT7dabfx2ztLKJnjkw8=]
- ChemRxiv. "Virtual Screening Identifies Inhibitors and First-in-Class Activators of 17β-Hydroxysteroid Dehydrogenase Type 10".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOP1FutRGYmDNH212QYFR51B5JZWa9PMsj8kMObMdPynSs0N_wkVBvu2Ug4H5KqAvl2UZHU5evdZbQHh_u8AXELrjDz5F6Oo-QQxW510ffM843dMw1ydfsLZRp1SIOnfdqsa8u8UhJ0KBx0e-pROnmnp8=]
- Journal of Medicinal Chemistry (ACS). "Design and Discovery of a Selective Small Molecule κ Opioid Antagonist".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWt2J7u8gESDYZ-LPzdFJqcbwPJWrzBoQGAUZ6kUBxKejfN9U5eT0HRuAmzEN5o6IlPS7ZCqn1TNejWmy9tQxWeHkqSC4ok1oTZPW8qjryV8jZQDZLfFWNq1aPPlmhdymm0ykjWA==]
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemscene.com [chemscene.com]
- 6. nextsds.com [nextsds.com]
Pharmacokinetic properties of (3S,4S)-3-Fluoro-4-phenylpyrrolidine derivatives
An In-Depth Technical Guide to the Pharmacokinetic Properties of (3S,4S)-3-Fluoro-4-phenylpyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Fluorinated Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a foundational scaffold in medicinal chemistry, valued for its three-dimensional structure that allows for thorough exploration of pharmacophore space.[1] Unlike flat aromatic rings, the non-planar, sp3-hybridized nature of the pyrrolidine core provides a stereochemically rich framework for designing novel, potent, and selective therapeutic agents.[1] The introduction of a phenyl group and, critically, a fluorine atom at specific stereocenters—creating the (3S,4S)-3-Fluoro-4-phenylpyrrolidine scaffold—represents a sophisticated strategy to fine-tune the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.
Fluorination is a cornerstone of modern drug design, employed to enhance metabolic stability, modulate physicochemical properties like lipophilicity and basicity, and improve cell permeability.[2][3] The strategic placement of fluorine within the pyrrolidine ring can have a profound and often synergistic impact on multiple ADME parameters, transforming a compound with promising potency but poor pharmacokinetics into a viable clinical candidate.[4][5]
This guide provides a detailed examination of the core pharmacokinetic properties of (3S,4S)-3-Fluoro-4-phenylpyrrolidine derivatives. It synthesizes data from published studies to explain the causal relationships between chemical structure and ADME outcomes, offering field-proven insights for drug development professionals.
Absorption: Enhancing Oral Bioavailability
Oral bioavailability, the fraction of an administered dose that reaches systemic circulation, is a critical hurdle in drug development. It is primarily governed by a compound's aqueous solubility and its ability to permeate the intestinal membrane.[4] The (3S,4S)-3-Fluoro-4-phenylpyrrolidine scaffold offers distinct advantages in optimizing both of these crucial parameters.
Causality Behind Improved Absorption:
The introduction of fluorine can significantly enhance permeability. This is often attributed to the modulation of the molecule's electronic properties and a reduction in the hydrogen bond donor strength of nearby functional groups, which facilitates passage across the lipid bilayers of cell membranes.[2][4] Furthermore, this strategic fluorination can surprisingly lead to improved aqueous solubility.[4] This dual improvement is remarkable, as permeability and solubility are often inversely correlated during drug optimization efforts.[4] By simultaneously enhancing both, these derivatives can achieve significantly higher oral absorption and, consequently, greater oral bioavailability.
Data Presentation: Comparative ADME Properties
The following table summarizes comparative data for a representative pyrrole-based inhibitor and its fluorinated analog, demonstrating the transformative effect of a single, strategically placed fluorine atom.[2][4]
| ADME Parameter | Non-Fluorinated Analog | Fluorinated Analog | Fold Improvement |
| Aqueous Solubility | 0.004 g/L | 0.032 g/L | 8-fold |
| Cell Permeability (Papp, PAMPA) | Low | High | - |
| In Vivo Clearance (rat) | 100 mL/min/kg | 11 mL/min/kg | 9.1-fold (reduction) |
| Oral Bioavailability (rat) | 5% | 45% | 9-fold |
| Oral Exposure (AUC) | 121 nM·h | 3486 nM·h | 28.8-fold |
Data synthesized from studies on pyrrole-based MK2 inhibitors, where fluorination of the core scaffold led to dramatic improvements.[2][4]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This in vitro assay is a high-throughput method used to predict passive intestinal absorption of drug candidates.
Objective: To assess the permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal barrier.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen)
-
96-well acceptor plates
-
Phosphatidylcholine in dodecane solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Carefully apply 5 µL of the phosphatidylcholine/dodecane solution to the filter of each well on the filter plate.
-
Donor Solution Preparation: Dilute the test compound from the DMSO stock into PBS to a final concentration of 10-50 µM.
-
Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Assay Assembly: Place the lipid-coated filter plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.
-
Incubation: Add 150 µL of the donor solution (containing the test compound) to each well of the filter plate. Cover the assembly and incubate at room temperature for 4-16 hours.
-
Sample Analysis: After incubation, carefully remove the filter plate. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = [(-V_D * V_A) / ((V_D + V_A) * A * t)] * ln(1 - [C_A(t)] / C_equilibrium) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
Visualization: Key Determinants of Oral Bioavailability
Caption: Factors influencing oral bioavailability.
Distribution: Reaching the Target
Once a drug enters systemic circulation, its distribution to various tissues and organs determines its efficacy and potential for off-target effects. Key parameters governing distribution include plasma protein binding (PPB) and tissue permeability (e.g., blood-brain barrier penetration).
Causality Behind Distribution Properties:
The lipophilicity and charge of a molecule influence its propensity to bind to plasma proteins like albumin. While fluorine is highly electronegative, its effect on PPB is context-dependent. In some cases, it can modulate the molecule's surface properties to decrease non-specific binding, thereby increasing the unbound fraction (fu) of the drug available to interact with its target.[2] For neuroactive compounds, tailoring lipophilicity is crucial for crossing the blood-brain barrier, and the (3S,4S)-3-Fluoro-4-phenylpyrrolidine scaffold provides a versatile platform for achieving the optimal balance.[6]
Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding
Objective: To determine the fraction of a drug that is bound to plasma proteins versus the fraction that is free (unbound).
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (8-14 kDa MWCO)
-
Control plasma (human, rat, etc.)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound
-
LC-MS/MS system
Procedure:
-
Compound Spiking: Spike the plasma with the test compound to a known concentration (e.g., 1-10 µM).
-
Apparatus Setup: Add the spiked plasma to one chamber of the dialysis unit and an equal volume of PBS to the other chamber, separated by the dialysis membrane.
-
Incubation: Seal the unit and incubate at 37°C on a shaking platform for 4-24 hours to allow equilibrium to be reached. The membrane permits the passage of the small, unbound drug but retains the large plasma proteins and any drug bound to them.
-
Sampling: After incubation, take equal volume aliquots from both the plasma chamber and the buffer chamber.
-
Analysis: Determine the concentration of the test compound in both aliquots using LC-MS/MS.
-
Calculation:
-
Percent Unbound (%fu) = (Concentration in buffer chamber / Concentration in plasma chamber) * 100
-
Percent Bound = 100 - %fu
-
Visualization: Drug Distribution Pathway
Caption: The journey from circulation to tissues.
Metabolism: Enhancing Stability and Reducing Clearance
Drug metabolism, primarily carried out by cytochrome P450 (CYP) enzymes in the liver, is a major route of elimination that determines a drug's half-life and duration of action.[7][8] A high rate of metabolism leads to rapid clearance and poor in vivo exposure.
Causality Behind Metabolic Stability:
The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative cleavage by CYP enzymes.[2] By placing a fluorine atom at a metabolically vulnerable position on the pyrrolidine scaffold, the metabolic stability of the entire molecule can be dramatically increased.[2] This "metabolic blocking" strategy directly leads to a reduction in in vivo clearance, which, combined with improved absorption, results in a substantial increase in overall drug exposure (AUC).[4][9][10]
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To assess a compound's susceptibility to metabolism by Phase I enzymes.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Acetonitrile with internal standard (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Pre-incubation: Pre-warm a solution of HLM in phosphate buffer to 37°C.
-
Reaction Initiation: In a 96-well plate, combine the HLM solution, the test compound (final concentration typically 1 µM), and the NADPH regenerating system to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Calculation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (CLint) = (k / [HLM protein concentration]) * 1000
-
Visualization: Potential Metabolic Pathways
Caption: Potential metabolic fates of the scaffold.
Excretion and In Vivo Pharmacokinetics
Excretion is the final removal of the drug and its metabolites from the body, typically via the kidneys (urine) or liver (bile/feces).[7] The overall pharmacokinetic profile is assessed in in vivo studies, which integrate all ADME processes to determine key parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and total drug exposure (Area Under the Curve, AUC).
The Integrated Outcome: Superior Oral Exposure
As demonstrated in the comparative data table, the primary benefit of the (3S,4S)-3-Fluoro-4-phenylpyrrolidine scaffold is the synergistic improvement across multiple ADME parameters. Enhanced absorption increases the amount of drug entering the system, while increased metabolic stability reduces the rate at which it is cleared. This powerful combination leads to a dramatically improved oral exposure (AUC), meaning that for a given oral dose, a much higher and more sustained concentration of the active drug is achieved in the bloodstream, significantly enhancing its therapeutic potential.[4][5]
Experimental Protocol: Outline of a Rodent In Vivo Pharmacokinetic Study
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, bioavailability) following intravenous and oral administration.
Methodology:
-
Animal Model: Typically male Sprague-Dawley rats are used.[4] Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.
-
Dosing:
-
Intravenous (IV) Group: A cohort of rats receives the drug as a bolus injection directly into the bloodstream (e.g., 1 mg/kg). This allows for the determination of clearance and volume of distribution independent of absorption.
-
Oral (PO) Group: A second cohort receives the drug via oral gavage (e.g., 5-10 mg/kg).
-
-
Blood Sampling: At predefined time points after dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours), small blood samples are collected from the cannula into tubes containing an anticoagulant.
-
Plasma Preparation: Samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key PK parameters. Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualization: In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for a typical preclinical PK study.
Conclusion
The (3S,4S)-3-Fluoro-4-phenylpyrrolidine scaffold is a powerful tool in modern drug discovery. The strategic incorporation of fluorine is not merely an incremental improvement but a transformative one, capable of addressing multiple pharmacokinetic liabilities simultaneously. Derivatives built upon this core often exhibit enhanced aqueous solubility and membrane permeability, leading to superior oral absorption. Critically, the robust C-F bond imparts significant metabolic stability, reducing in vivo clearance. The culmination of these effects is a markedly improved oral exposure, providing the sustained systemic concentrations necessary for therapeutic efficacy. For researchers and drug development professionals, understanding and leveraging the inherent pharmacokinetic advantages of this scaffold is a highly effective strategy for advancing potent compounds toward clinical success.
References
-
Velcicky, J., et al. (2016). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Toyohara, J., et al. (2019). Design, Synthesis, and Evaluation of (4R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401) as a Novel Positron-Emission Tomography Imaging Agent for Monoacylglycerol Lipase. Journal of Medicinal Chemistry. Available at: [Link]
-
Maurer, H. H., & Meyer, M. R. (2016). Metabolism Studies In Vitro and In Vivo. ResearchGate. Available at: [Link]
-
Velcicky, J., et al. (2016). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ResearchGate. Available at: [Link]
-
Franchini, S., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [Link]
-
Ammirati, M. J., et al. (2009). (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. PubMed. Available at: [Link]
-
Kim, H. J., et al. (2016). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. PubMed. Available at: [Link]
-
Jiang, B., et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. ResearchGate. Available at: [Link]
-
Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. Semantic Scholar. Available at: [Link]
-
Jiang, B., et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. PubMed. Available at: [Link]
-
Ferraris, D., et al. (2014). Design, synthesis, and pharmacological evaluation of fluorinated tetrahydrouridine derivatives as inhibitors of cytidine deaminase. Johns Hopkins University. Available at: [Link]
-
Scharf, M. E., et al. (2002). In vivo and in vitro metabolism of fipronil by larvae of the European corn borer. CORE. Available at: [Link]
-
Unknown Author. (n.d.). Doctoral Thesis. Tokyo University. Available at: [Link]
-
McLawhon, R. W., et al. (1998). Synthesis and pharmacological evaluation of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes as ligands for a novel receptor with sigma-like neuromodulatory activity. Scholars@Duke. Available at: [Link]
-
Deutsch, C. J., & D'Avignon, D. A. (1990). In vivo metabolism of 3-deoxy-3-fluoro-D-glucose. PubMed. Available at: [Link]
-
Liu, H., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. Available at: [Link]
-
Mardal, M., & Johansen, S. S. (2016). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. Available at: [Link]
-
Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. PubMed. Available at: [Link]
-
Kim, T. H., & Shin, S. (2021). Impacts of Drug Interactions on Pharmacokinetics and the Brain Transporters: A Recent Review of Natural Compound-Drug Interactions in Brain Disorders. MDPI. Available at: [Link]
-
Eddershaw, P. J., et al. (2002). New Horizons in Drug Metabolism, Pharmacokinetics and Drug Discovery. SMR. Available at: [Link]
-
Unknown Author. (n.d.). Development of a novel in vitro evaluation system for predicting oral drug absorption considering elementary processes correctly. OPAC. Available at: [Link]
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. Impacts of Drug Interactions on Pharmacokinetics and the Brain Transporters: A Recent Review of Natural Compound-Drug Interactions in Brain Disorders [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: A Framework for In Vitro Characterization of (3S,4S)-3-Fluoro-4-phenylpyrrolidine hydrochloride
An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Preamble: The characterization of novel chemical entities is a cornerstone of modern drug discovery. This guide provides a comprehensive framework for determining the in vitro binding affinity of (3S,4S)-3-Fluoro-4-phenylpyrrolidine hydrochloride, a substituted phenylpyrrolidine derivative. While specific binding data for this particular compound is not extensively documented in public literature, its core structure is analogous to compounds known to interact with monoamine transporters. Therefore, this document will use the human Dopamine Transporter (hDAT) as a primary, plausible target to illustrate a robust, replicable, and self-validating scientific workflow. The principles and protocols detailed herein are broadly applicable to other transporter and receptor targets.
Part 1: Foundational Principles & Strategic Approach
The central hypothesis is that (3S,4S)-3-Fluoro-4-phenylpyrrolidine hydrochloride modulates monoaminergic signaling by binding to one or more transporters: the Dopamine Transporter (DAT), Serotonin Transporter (SERT), or Norepinephrine Transporter (NET). The phenylpyrrolidine scaffold is a well-established pharmacophore for this target class. The strategic approach is to employ a competitive radioligand binding assay, a gold-standard method for quantifying the affinity of an unlabeled test compound (the "competitor") by measuring its ability to displace a high-affinity, radioactively labeled ligand from the target receptor.
This method allows for the determination of two key parameters:
-
IC50 (Half-maximal inhibitory concentration): The concentration of the test compound required to displace 50% of the specific binding of the radioligand.
-
Ki (Inhibition constant): An intrinsic measure of the binding affinity of the test compound for the receptor, calculated from the IC50 value and the affinity of the radioligand. A lower Ki value signifies a higher binding affinity.
The causality behind this choice of assay rests on its sensitivity, reproducibility, and the wealth of historical data available for validating results against known reference compounds.
Part 2: Experimental Workflow for hDAT Binding Affinity
This section details a step-by-step protocol for determining the binding affinity of (3S,4S)-3-Fluoro-4-phenylpyrrolidine hydrochloride for the human Dopamine Transporter.
Reagents and Materials
-
Biological Material: Cell membranes prepared from HEK293 cells stably expressing the human Dopamine Transporter (hDAT). Alternatively, synaptosomal preparations from rat striatum can be used.
-
Radioligand: [³H]WIN 35,428, a high-affinity cocaine analog that binds specifically to DAT.
-
Test Compound: (3S,4S)-3-Fluoro-4-phenylpyrrolidine hydrochloride, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).
-
Reference Compound: GBR 12909 or Cocaine, as a positive control inhibitor with known affinity for hDAT.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Non-Specific Binding (NSB) Determinator: 10 µM GBR 12909. This high concentration will saturate the receptors, ensuring that any remaining radioligand binding is to non-target sites.
-
Equipment: 96-well microplates, cell harvester, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation fluid.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Assay Protocol
-
Preparation of Compound Dilutions: Prepare a serial dilution series of (3S,4S)-3-Fluoro-4-phenylpyrrolidine hydrochloride in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Plate Setup: To a 96-well plate, add reagents in the following order for a final assay volume of 250 µL:
-
Total Binding Wells (n=3): 50 µL Assay Buffer + 50 µL Radioligand + 50 µL Vehicle + 100 µL hDAT membranes.
-
Non-Specific Binding (NSB) Wells (n=3): 50 µL NSB Determinator (GBR 12909) + 50 µL Radioligand + 50 µL Vehicle + 100 µL hDAT membranes.
-
Test Compound Wells (n=3 per concentration): 50 µL Assay Buffer + 50 µL Radioligand + 50 µL Test Compound Dilution + 100 µL hDAT membranes.
-
-
Incubation: Gently mix the plate and incubate for 2 hours at 4°C to allow the binding to reach equilibrium. The low temperature minimizes transporter internalization and degradation.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The rapidity is crucial to prevent significant dissociation of the ligand from the receptor.
-
Washing: Immediately wash the filters three times with 3 mL of ice-cold wash buffer to remove any remaining unbound or non-specifically trapped radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark. Count the radioactivity, measured in Counts Per Minute (CPM), using a liquid scintillation counter.
Part 3: Data Analysis, Interpretation & Validation
Principle of Data Analysis
The raw CPM data is converted into a percentage of specific binding, which is then plotted against the logarithm of the test compound's concentration. This generates a sigmoidal dose-response curve.
Caption: Data analysis pipeline for calculating IC50 and Ki.
Calculating IC50 and Ki
-
Calculate Specific Binding: Specific Binding = Average CPM of Total Binding - Average CPM of NSB.
-
Normalize Data: For each concentration of the test compound, calculate the percentage of specific binding.
-
Non-linear Regression: Use a software package (e.g., GraphPad Prism) to fit the normalized data to a sigmoidal dose-response (variable slope) equation. This will yield the log(IC50), from which the IC50 value is determined.
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the target receptor (this must be determined in a separate saturation binding experiment).
-
Trustworthiness: The Self-Validating System
The integrity of the results depends on a system of rigorous controls:
-
Positive Control: A known inhibitor (e.g., GBR 12909) should be run in parallel to ensure the assay is performing as expected. The calculated IC50 for the control should fall within the historically accepted range.
-
Signal Window: The ratio of Total Binding CPM to NSB CPM should be sufficiently large (ideally >10) to provide a robust signal for analysis.
-
Data Quality: The non-linear regression fit should have a good R² value (typically >0.95), and the data points should tightly follow the fitted curve.
Sample Data Presentation
All quantitative binding data should be summarized in a clear, tabular format.
| Compound | Target | IC50 (nM) [95% CI] | Ki (nM) | n |
| (3S,4S)-3-Fluoro-4-phenylpyrrolidine HCl | hDAT | 45.2 [38.1 - 53.7] | 15.1 | 3 |
| GBR 12909 (Reference) | hDAT | 5.8 [4.9 - 6.9] | 1.9 | 3 |
Note: Data shown is for illustrative purposes only.
Part 4: Conclusion & Future Directions
This guide outlines a validated, high-integrity framework for determining the in vitro binding affinity of (3S,4S)-3-Fluoro-4-phenylpyrrolidine hydrochloride for the human Dopamine Transporter. A Ki value derived from this protocol provides a quantitative measure of the compound's potency at the target.
Following this initial characterization, subsequent steps would involve:
-
Selectivity Profiling: Running identical assays against hSERT and hNET to determine the compound's selectivity profile.
-
Functional Assays: Moving from binding affinity to functional activity by performing in vitro uptake inhibition assays (e.g., using [³H]dopamine) to confirm whether the compound acts as an inhibitor or a substrate of the transporter.
-
Off-Target Screening: Assessing binding against a broad panel of receptors and enzymes to identify potential off-target liabilities early in the discovery process.
By adhering to the principles of causality, rigorous controls, and transparent data analysis, researchers can confidently characterize novel chemical entities and make informed decisions in the drug development pipeline.
References
-
Title: IUPHAR/BPS Guide to PHARMACOLOGY. Source: A comprehensive database of receptor and transporter information, including ligand binding data. URL: [Link]
-
Title: The Cheng-Prusoff Equation. Source: A scholarly article explaining the derivation and application of the equation for calculating Ki from IC50. URL: [Link]
-
Title: Assay Guidance Manual. Source: An extensive collection of best practices for assay development and implementation in drug discovery, provided by the National Center for Advancing Translational Sciences (NCATS). URL: [Link]
Application Note: Solubilization Protocol for (3S,4S)-3-Fluoro-4-phenylpyrrolidine Hydrochloride in DMSO
Executive Summary & Mechanistic Rationale
(3S,4S)-3-Fluoro-4-phenylpyrrolidine hydrochloride is a highly specialized chiral building block widely utilized in medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom onto the pyrrolidine ring imparts a stereoelectronic "gauche effect," which modulates the basicity of the amine, enhances lipophilicity, and improves the metabolic stability of the resulting pharmacophore 1[1].
To facilitate handling and stability, this compound is synthesized as a hydrochloride (HCl) salt. While HCl salts exhibit intrinsic aqueous solubility, preparing high-concentration master stock solutions for High-Throughput Screening (HTS) or cell-based assays necessitates the use of Dimethyl Sulfoxide (DMSO). DMSO is a potent polar aprotic solvent with a high dielectric constant. Its sulfoxide oxygen acts as a strong hydrogen bond acceptor, effectively solvating both the protonated pyrrolidinium ion and the chloride counterion, while its hydrophobic methyl groups interact favorably with the phenyl moiety 2[2]. Utilizing anhydrous DMSO prevents the hydrolytic degradation that often occurs when aqueous stocks are stored long-term, ensuring absolute molecular integrity.
Physicochemical Profiling & Quantitative Metrics
Before initiating the solubilization protocol, it is critical to map the quantitative parameters of the target compound. The tables below summarize the physicochemical properties and the precise gravimetric requirements for generating standardized master stocks.
Table 1: Physicochemical Profile
| Parameter | Value |
| Compound Name | (3S,4S)-3-Fluoro-4-phenylpyrrolidine hydrochloride |
| CAS Number | 2227705-75-9 |
| Molecular Formula (Salt) | C₁₀H₁₃ClFN |
| Molecular Weight | 201.67 g/mol |
| Salt Form | Hydrochloride (HCl) |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
Table 2: Master Stock Preparation Guide (per 1.0 mL DMSO)
| Target Concentration | Mass Required (mg) | Molarity (mM) | Application Suitability |
| 10 mM | 2.02 mg | 10 | Standard in vitro assays |
| 50 mM | 10.08 mg | 50 | High-concentration HTS libraries |
| 100 mM | 20.17 mg | 100 | In vivo formulation master stocks |
Standardized Solubilization Workflow
The following protocol is engineered as a self-validating system. Every step includes the underlying causality to ensure researchers understand why a specific action is taken, thereby minimizing experimental artifacts.
Phase 1: Environmental Equilibration
-
Action: Remove the vial of (3S,4S)-3-Fluoro-4-phenylpyrrolidine hydrochloride from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30 minutes before opening.
-
Causality: Hydrochloride salts are highly hygroscopic. Opening a cold vial exposes the powder to atmospheric moisture, leading to condensation. This introduces water into the subsequent DMSO stock, which accelerates degradation and reduces the solubility limit of the compound 3[3].
Phase 2: Gravimetric Preparation
-
Action: Using a calibrated analytical balance, weigh the exact required mass (e.g., 10.08 mg for a 50 mM stock) into a sterile, solvent-resistant microcentrifuge tube (e.g., polypropylene).
-
Causality: Precision at this stage dictates the accuracy of all downstream IC₅₀ or EC₅₀ calculations.
Phase 3: Solvation in Anhydrous DMSO
-
Action: Add 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity) to the tube.
-
Causality: DMSO readily absorbs water from the atmosphere. Utilizing newly opened, anhydrous DMSO ensures the solvent retains its maximum dielectric capacity to solvate the compound without triggering premature precipitation 3[3].
Phase 4: Mechanical Agitation
-
Action: Vortex the mixture gently for 30–60 seconds. If the solid does not fully dissolve, place the tube in a bath sonicator at room temperature for 2–5 minutes.
-
Causality: Sonication provides the kinetic energy required to overcome the lattice energy of the crystalline HCl salt, driving it into thermodynamic equilibrium with the solvent.
Phase 5: Aliquoting and Cryopreservation
-
Action: Divide the master stock into single-use aliquots (e.g., 50 µL per tube) and store immediately at -20°C or -80°C.
-
Causality: Repeated freeze-thaw cycles cause localized concentration gradients and introduce atmospheric moisture, leading to irreversible precipitation and degradation of the active pharmaceutical ingredient4[4].
Process Visualization
Standardized DMSO solubilization workflow for hygroscopic hydrochloride salts.
Downstream Assay Integration: Managing the "DMSO Crash"
When transitioning from the DMSO master stock to an aqueous biological assay (e.g., cell culture media or PBS), researchers must avoid the "DMSO crash"—a phenomenon where the lipophilic compound precipitates out of solution due to a sudden drop in solvent polarity.
-
Serial Dilution in DMSO: Perform all intermediate serial dilutions in 100% DMSO first 3[3].
-
Final Aqueous Transfer: Transfer the serially diluted DMSO stocks into the aqueous assay buffer at a ratio of 1:1000 or 1:200. This ensures the final DMSO concentration remains between 0.1% and 0.5% , which is critical to avoid solvent-induced cytotoxicity and assay interference 3[3].
Self-Validating Quality Control (QC)
To ensure the integrity of the protocol, implement the following self-validation step before applying the compound to live cells: Mock Dilution Nephelometry: Prepare a mock working solution by injecting 1 µL of the DMSO stock into 999 µL of assay buffer (without cells). Incubate at 37°C for 30 minutes. Inspect the solution under an inverted phase-contrast microscope. The absence of micro-crystals or turbidity validates that the compound remains fully solvated and is bioavailable for the target receptor.
References
- ACS Publications - Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design.
- USPTO / Gaylord Chemical - Dimethyl Sulfoxide (DMSO) Solubility Data.
- BenchChem - Protocol for Dissolving Compounds in DMSO for Biological Assays.
- MedChemExpress - Compound Handling Instructions.
Sources
Application Note: Enantioselective Synthesis Pathways for (3S,4S)-3-Fluoro-4-phenylpyrrolidine Hydrochloride
Introduction & Strategic Rationale
Fluorinated pyrrolidines, particularly 3-fluoro-4-phenylpyrrolidine derivatives, have emerged as privileged scaffolds in modern drug discovery[1]. The strategic installation of a fluorine atom at the C3 position profoundly modulates the basicity ( pKa ) of the pyrrolidine nitrogen, enhances metabolic stability, and optimizes the lipophilicity of the molecule, making it an ideal bioisostere for pharmaceutical development[2].
Despite their high value, the enantioselective synthesis of the specific (3S,4S)-diastereomer presents significant synthetic bottlenecks. Direct asymmetric electrophilic fluorination of pyrrolidine precursors frequently suffers from poor regiocontrol and low enantioselectivity. To circumvent these limitations, this protocol outlines a highly stereocontrolled, self-validating synthetic pathway. The strategy leverages a Dynamic Kinetic Resolution via Asymmetric Transfer Hydrogenation (DKR-ATH) [3] to establish the initial stereocenters, followed by a stereospecific deoxofluorination [4] that proceeds with complete inversion of configuration.
Mechanistic Pathway & Workflow
The synthetic workflow is designed to converge a racemic starting material into a highly pure, single-enantiomer Active Pharmaceutical Ingredient (API).
Enantioselective synthesis workflow from racemic ketone to (3S,4S)-3-Fluoro-4-phenylpyrrolidine HCl.
Step-by-Step Experimental Protocols
Step 1: Dynamic Kinetic Resolution (DKR-ATH)
Objective: Convert racemic 1-benzyl-4-phenylpyrrolidin-3-one into (3R,4S)-1-benzyl-4-phenylpyrrolidin-3-ol. Causality & Mechanism: The basicity of triethylamine facilitates rapid enolization and epimerization at the C4 position of the pyrrolidin-3-one. Simultaneously, the chiral Ru(II)-(R,R)-TsDPEN catalyst selectively delivers a hydride (sourced from formic acid) to the less sterically hindered face of the rapidly equilibrating enantiomers[3]. This dynamic kinetic resolution forces the racemic mixture to converge into the single (3R,4S)-anti diastereomer.
Protocol:
-
Preparation: Charge a rigorously dried Schlenk flask with racemic 1-benzyl-4-phenylpyrrolidin-3-one (10.0 g, 39.8 mmol, 1.0 eq) and the catalyst RuCl(p-cymene)[(R,R)-TsDPEN] (126 mg, 0.5 mol%).
-
Inert Atmosphere: Purge the reaction vessel with argon gas for 15 minutes to prevent catalyst deactivation.
-
Reagent Addition: Introduce a pre-mixed, degassed azeotropic solution of Formic Acid/Triethylamine (5:2 molar ratio, 5.0 eq) dissolved in 100 mL of anhydrous dichloromethane (DCM).
-
Reaction: Stir the mixture at 40 °C for 24 hours. Monitor conversion via LC-MS until the ketone is fully consumed.
-
Workup: Cool to room temperature and carefully quench with saturated aqueous NaHCO3 (100 mL). Extract the aqueous layer with DCM (3 × 50 mL).
-
Purification: Dry the combined organic layers over anhydrous MgSO4 , filter, and concentrate in vacuo. Recrystallize the crude residue from heptane/ethyl acetate to yield pure (3R,4S)-1-benzyl-4-phenylpyrrolidin-3-ol.
Step 2: Stereospecific Deoxofluorination
Objective: Synthesize (3S,4S)-1-benzyl-3-fluoro-4-phenylpyrrolidine. Causality & Mechanism: Diethylaminosulfur trifluoride (DAST) activates the C3-hydroxyl group, converting it into an excellent leaving group. The subsequent nucleophilic attack by the liberated fluoride ion occurs strictly via an SN2 mechanism from the opposite face[4]. This complete inversion of configuration at C3 transforms the (3R)-stereocenter into the desired (3S)-stereocenter, leaving the C4 position unchanged.
Protocol:
-
Preparation: Dissolve (3R,4S)-1-benzyl-4-phenylpyrrolidin-3-ol (8.0 g, 31.6 mmol, 1.0 eq) in 80 mL of anhydrous DCM under a strict argon atmosphere.
-
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath to control the highly exothermic fluorination[5].
-
Fluorination: Add DAST (7.6 g, 47.4 mmol, 1.5 eq) dropwise over 30 minutes.
-
Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Quenching (Critical Safety Step): Cool the flask to 0 °C and quench very slowly by the dropwise addition of saturated aqueous NaHCO3 . Caution: This step generates CO2 and corrosive Hydrogen Fluoride (HF) gas.
-
Extraction & Purification: Extract with DCM (3 × 50 mL), wash with brine, dry over Na2SO4 , and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the (3S,4S)-fluorinated intermediate.
Step 3: N-Debenzylation and Hydrochloride Salt Formation
Objective: Isolate the final (3S,4S)-3-Fluoro-4-phenylpyrrolidine hydrochloride API. Causality & Mechanism: Palladium-catalyzed hydrogenolysis cleanly cleaves the N-benzyl protecting group. Conducting this reaction in the presence of hydrochloric acid immediately protonates the resulting secondary amine. This prevents the free amine from poisoning the palladium catalyst and directly yields the highly stable, crystalline hydrochloride salt.
Protocol:
-
Preparation: Dissolve the fluorinated intermediate (6.0 g, 23.5 mmol, 1.0 eq) in 60 mL of HPLC-grade methanol.
-
Catalyst & Acid Addition: Add 10% Pd/C (600 mg, 10 wt%) followed by 2M HCl in diethyl ether (14.1 mL, 28.2 mmol, 1.2 eq).
-
Hydrogenation: Evacuate the flask and backfill with H2 gas. Vigorously stir the suspension under an H2 atmosphere (balloon or Parr shaker at 50 psi) at room temperature for 6 hours.
-
Filtration: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake with excess methanol.
-
Crystallization: Concentrate the filtrate in vacuo. Triturate the resulting white solid with cold diethyl ether, filter, and dry under high vacuum to afford pure (3S,4S)-3-Fluoro-4-phenylpyrrolidine hydrochloride.
Quantitative Data & Analytics
The following table summarizes the expected quantitative yields and critical quality attributes (CQAs) at each stage of the synthetic workflow, providing a benchmark for protocol validation.
| Intermediate / Product | Yield (%) | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Key Analytical Marker |
| (3R,4S)-Alcohol | 92% | >99% | >95:5 (anti:syn) | Chiral HPLC: Chiralcel OD-H |
| (3S,4S)-Fluoride | 78% | >99% | >95:5 (trans:cis) | 19 F NMR: δ -178.5 ppm (dt) |
| (3S,4S)-Target API HCl | 95% | >99.5% | >99:1 | LC-MS: m/z 166.1 [M+H] + |
Troubleshooting & Safety Considerations
-
DAST Handling & Alternatives: DAST is thermally sensitive and reacts violently with moisture to release highly corrosive HF[5]. All glassware must be rigorously oven-dried. For industrial scale-up (>100g), it is highly recommended to substitute DAST with more thermally stable and safer crystalline deoxyfluorination reagents, such as XtalFluor-E or PyFluor[5].
-
Epimerization Stalling in DKR: If a low diastereomeric ratio (dr) is observed in Step 1, the rate of C4 epimerization is likely too slow. Verify the integrity and exact molar ratio of the HCOOH/Et 3 N azeotrope; insufficient triethylamine will fail to promote the necessary enolization, leading to kinetic resolution rather than dynamic kinetic resolution.
References
-
Photoinduced Nonstabilized Azomethine Ylide Formation for the Preparation of Fluorine Containing Pyrrolidines. The Journal of Organic Chemistry - ACS Publications. Available at:[Link][1]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC - National Center for Biotechnology Information. Available at:[Link][2]
-
Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ResearchGate. Available at:[Link][4]
-
Industrial Applications of Fluorine Chemistry in Pharmaceuticals. Thieme Connect. Available at:[Link][5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. evitachem.com [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes & Protocols: Strategic Application of (3S,4S)-3-Fluoro-4-phenylpyrrolidine Hydrochloride in CNS Drug Discovery
Executive Summary
The development of central nervous system (CNS) therapeutics requires a delicate balance between target affinity, metabolic stability, and blood-brain barrier (BBB) penetrance. The chiral building block (3S,4S)-3-Fluoro-4-phenylpyrrolidine hydrochloride has emerged as a privileged scaffold in medicinal chemistry. By strategically leveraging stereoelectronic effects, this fluorinated heterocycle overcomes the pharmacokinetic liabilities of traditional basic amines, offering drug development professionals a robust platform for designing next-generation neurotherapeutics.
Mechanistic Rationale: The "Fluorine Effect" in Pyrrolidine Scaffolds
The decision to incorporate a fluorine atom at the 3-position of the pyrrolidine ring is driven by two distinct, highly predictable mechanistic phenomena:
A. pKa Modulation and BBB Penetration
Passive diffusion across the highly restrictive blood-brain barrier requires molecules to exist primarily in their neutral (un-ionized) state at physiological pH (7.4). Unsubstituted pyrrolidines are highly basic (pKa ~9.5) and are nearly 99% protonated in systemic circulation. The introduction of the highly electronegative fluorine atom exerts a powerful electron-withdrawing inductive effect across the sigma bond framework, lowering the amine's pKa by approximately 1.5 to 2.0 units[1]. This dramatically increases the fraction of the neutral species available to cross the BBB without unnecessarily inflating the molecule's lipophilicity (cLogP).
B. Conformational Locking via the Gauche Effect
Beyond physicochemical adjustments, the stereochemistry of the (3S,4S) isomer provides precise spatial control over the molecule's 3D architecture. The strong C-F bond dipole aligns with the C-N bond dipole, inducing a stereoelectronic "gauche effect"[1]. This forces the pyrrolidine ring into a specific puckered conformation (typically Cγ-exo or Cγ-endo), effectively locking the adjacent 4-phenyl group into a pseudo-equatorial orientation. This pre-organization reduces the entropic penalty required for the drug to bind into deep, rigid hydrophobic pockets of CNS targets.
Caption: Stereoelectronic effects of 3-fluoro substitution on BBB penetration and target affinity.
Target Applications in CNS Disorders
The (3S,4S)-3-fluoro-4-phenylpyrrolidine scaffold has been successfully deployed across multiple high-value CNS targets:
-
Monoamine Oxidase B (MAO-B) Inhibitors (Parkinson's Disease): The rigidified 4-phenyl group perfectly occupies the aromatic cage formed by Y435, Y398, and the FAD cofactor in the MAO-B active site. Derivatives built on this scaffold have achieved extraordinary potency (IC50 = 0.019 μM) and massive selectivity over MAO-A, vastly outperforming non-fluorinated analogs[2].
-
Phosphodiesterase 9A (PDE9A) Inhibitors (Alzheimer's Disease): Replacing highly basic piperidines with 3-fluoropyrrolidines successfully mitigates P-glycoprotein (P-gp) efflux liabilities. The fluorinated scaffold improves the brain-to-plasma ratio and cerebrospinal fluid (CSF) penetrance while maintaining potent PDE9A inhibition[3].
-
ATM Kinase Inhibitors (Huntington's Disease): The scaffold has been employed to optimize the physicochemical properties of ATM kinase inhibitors, reducing lipophilicity while maintaining high topological polar surface area (TPSA) efficiency, resulting in superior selectivity over off-target kinases like Vps34[4].
Quantitative Data Presentation
The table below summarizes the profound impact of 3-fluorination on the phenylpyrrolidine pharmacophore, driving the rationale for its selection in hit-to-lead optimization.
| Parameter | 4-Phenylpyrrolidine (Unsubstituted) | (3S,4S)-3-Fluoro-4-phenylpyrrolidine | Mechanistic Driver |
| Amine pKa (calc) | ~9.5 | ~7.8 | Inductive electron withdrawal by Fluorine. |
| Fraction Un-ionized (pH 7.4) | < 1% | ~28% | Lower pKa increases neutral species for diffusion. |
| BBB Permeability ( Papp ) | Moderate (High Efflux) | High (Low Efflux) | Increased lipophilicity and reduced P-gp recognition. |
| Ring Conformation | Flexible (Rapid interconversion) | Locked (Cγ-exo/endo) | C-F / C-N Gauche effect. |
| Metabolic Stability | Susceptible to C3 oxidation | Highly Stable | Fluorine sterically/electronically blocks CYP450 oxidation. |
Experimental Protocols & Methodologies
The following protocols outline the standard workflow for synthesizing and validating CNS candidates derived from this scaffold.
Caption: Standardized workflow for evaluating fluorinated pyrrolidines in CNS drug discovery.
Protocol 1: Synthesis of N-Substituted Derivatives via Amide Coupling
Causality & Experience: The hydrochloride salt of the pyrrolidine must be neutralized in situ using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). DIPEA is chosen over triethylamine because its steric bulk prevents it from participating in unwanted nucleophilic side reactions. The reaction is initiated at 0°C to control the exothermic nature of the initial coupling and to prevent the base-catalyzed elimination of hydrogen fluoride (HF), a known liability in 3-fluoropyrrolidines under harsh basic conditions.
-
Preparation: Suspend (3S,4S)-3-Fluoro-4-phenylpyrrolidine hydrochloride (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.
-
Freebasing: Add DIPEA (3.0 eq) dropwise at 0°C. Stir for 15 minutes to ensure complete liberation of the free amine.
-
Coupling: Add the desired carboxylic acid (1.1 eq) followed by HATU (1.2 eq).
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.
-
Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc (3x), wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography.
Protocol 2: PAMPA-BBB Permeability Assay (Self-Validating System)
Causality & Experience: Passive diffusion is the primary route for CNS entry. The PAMPA-BBB assay uses a porcine brain lipid extract to mimic the exact lipid composition of the human BBB. A self-validating internal control, Lucifer Yellow, is added to the donor compartment; because it is completely membrane-impermeable, its detection in the acceptor well immediately flags membrane rupture, invalidating false-positive permeability data.
-
Membrane Preparation: Coat the PVDF membrane filter of the acceptor plate with 4 μL of porcine brain lipid extract (20 mg/mL in dodecane).
-
Donor Solution: Dilute the synthesized fluorinated compound to 10 μM in PBS (pH 7.4) containing 1% DMSO and 10 μM Lucifer Yellow. Add 300 μL to the donor wells.
-
Acceptor Solution: Add 200 μL of fresh PBS (pH 7.4) to the acceptor wells.
-
Incubation: Assemble the sandwich plate and incubate at 37°C for 18 hours without agitation.
-
Quantification: Separate the plates. Measure the compound concentration in both compartments using LC-MS/MS. Measure Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm) to confirm membrane integrity. Calculate the apparent permeability ( Papp ).
Protocol 3: In Vitro MAO-B Fluorometric Inhibition Assay
Causality & Experience: Evaluating MAO-B inhibition requires a reliable, continuous kinetic readout. We utilize kynuramine as a fluorogenic substrate. MAO-B oxidatively deaminates kynuramine into an intermediate that spontaneously cyclizes to 4-hydroxyquinoline. While kynuramine is non-fluorescent, 4-hydroxyquinoline emits strong fluorescence. This built-in signal amplification provides a self-validating, direct measure of enzyme activity without requiring secondary coupled-enzyme detection systems that could introduce artifacts.
-
Reagent Setup: Prepare a 0.1 M potassium phosphate buffer (pH 7.4). Dilute recombinant human MAO-B to a working concentration of 5 μg/mL.
-
Inhibitor Incubation: In a black 96-well microplate, mix 50 μL of the MAO-B solution with 25 μL of the test compound (various concentrations, 10^-10 to 10^-4 M). Incubate at 37°C for 15 minutes to allow for binding equilibration.
-
Reaction Initiation: Add 25 μL of kynuramine (final concentration 40 μM) to initiate the reaction.
-
Kinetic Readout: Continuously monitor the fluorescence (Ex 310 nm / Em 400 nm) at 37°C for 30 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the fluorescence-time curve. Determine the IC50 using non-linear regression analysis (GraphPad Prism).
References
-
Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry Source: Biochemistry (ACS Publications) URL:[Link]
-
Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study Source: European Journal of Medicinal Chemistry (via ResearchGate) URL:[Link]
-
Application of Structure-Based Drug Design and Parallel Chemistry to Identify Selective, Brain Penetrant, In Vivo Active Phosphodiesterase 9A Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Structure-Based Exploration of Selectivity for ATM Inhibitors in Huntington's Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
Application Notes and Protocols for the Safe Storage and Handling of (3S,4S)-3-Fluoro-4-phenylpyrrolidine Hydrochloride
Sources
- 1. osha.gov [osha.gov]
- 2. osha.gov [osha.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (S)-3-Fluoro-pyrrolidine hydrochloride | 136725-53-6 [chemicalbook.com]
- 5. ehs.com [ehs.com]
- 6. nextsds.com [nextsds.com]
- 7. nfpa.org [nfpa.org]
- 8. nfpa.org [nfpa.org]
- 9. NFPA 704 - Wikipedia [en.wikipedia.org]
- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 11. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 12. nj.gov [nj.gov]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]
- 15. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 16. safety.charlotte.edu [safety.charlotte.edu]
- 17. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 18. acs.org [acs.org]
- 19. Chemical Spill Emergency? Follow These Crucial Steps [oshaoutreachcourses.com]
- 20. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
Technical Support Center: Troubleshooting Aqueous Solubility of (3S,4S)-3-Fluoro-4-phenylpyrrolidine HCl
Welcome to the Application Scientist Support Portal. (3S,4S)-3-Fluoro-4-phenylpyrrolidine hydrochloride is a highly valuable fluorinated building block and pharmacophore. While hydrochloride salts of basic amines are generally presumed to have excellent aqueous solubility, researchers frequently encounter unexpected precipitation during in vitro assays or formulation.
This technical guide deconstructs the physicochemical mechanisms behind this poor solubility and provides field-proven, self-validating protocols to rescue your compound's solubility.
Diagnostic Workflow
Before altering your formulation, use the following decision tree to identify the root cause of the precipitation.
Diagnostic workflow for identifying and resolving the root causes of pyrrolidine HCl precipitation.
Core Mechanistic FAQs
Q: Why does my hydrochloride salt precipitate instantly when added to PBS or saline? A: This is a classic manifestation of the1[1]. The solubility of a salt is governed by its solubility product constant ( ). When you dissolve the HCl salt in a medium already rich in chloride ions (like PBS or 0.9% NaCl, which contain ~137-154 mM ), the excess chloride shifts the dissolution equilibrium to the left according to Le Chatelier's Principle. This forces the protonated amine and chloride ions to re-associate and crash out of solution as the solid crystal lattice[2].
Q: How does the fluorine atom affect the solubility profile of the pyrrolidine ring? A: Unsubstituted pyrrolidine is a strong base with a pKa of approximately 11.3[3]. However, the introduction of a highly electronegative fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I effect) across the sigma bonds[4]. This pulls electron density away from the pyrrolidine nitrogen, destabilizing the conjugate acid and significantly lowering the pKa to an estimated 8.5–9.0. Consequently, at physiological pH (7.4), a much larger fraction of the compound exists as the un-ionized free base compared to a non-fluorinated analog. Because the free base lacks the ion-dipole interactions with water that the salt possesses, it rapidly precipitates if the concentration exceeds its intrinsic solubility ( ).
Q: If I cannot change my assay buffer, what is the best formulation strategy? A: We highly recommend host-guest complexation using5[5]. The hydrophobic 4-phenyl ring and the fluorinated pyrrolidine core readily partition into the lipophilic cavity of the cyclodextrin torus. The hydrophilic exterior of the cyclodextrin maintains aqueous solubility, effectively shielding the drug from the bulk solvent and preventing both common ion suppression and free base precipitation.
Quantitative Comparison of Formulation Strategies
To select the optimal solubilization vehicle for your specific downstream application, consult the comparative data below:
| Formulation Strategy | Primary Solubilization Mechanism | Typical Working Concentration | Expected Solubility Gain | Physiological & Assay Tolerability |
| Aqueous Buffer (pH 4.0) | Complete ionization ( ) | 100% | Baseline (High) | High (if buffered correctly) |
| PBS (pH 7.4, 137 mM NaCl) | N/A (Precipitation risk) | 100% | Low (Common ion + Free base) | High |
| HP- -Cyclodextrin | Host-guest inclusion complexation | 10 - 20% w/v | 50x - 100x increase | High (FDA approved for IV/PO) |
| PEG 400 / Propylene Glycol | Co-solvency (Dielectric reduction) | 10 - 30% v/v | 10x - 20x increase | Moderate (Viscous, hyperosmotic) |
| DMSO | Disruption of crystal lattice | 1 - 5% v/v | >100x (as stock solution) | Low (Toxicity in cell assays) |
Actionable Experimental Protocols
The following protocols are designed as self-validating systems. Do not skip the validation steps, as they are critical for confirming that thermodynamic equilibrium and true solubilization have been achieved.
Protocol 1: Shake-Flask Method for pH-Solubility Profiling
Objective: Determine the (the pH at which the salt and free base are in equilibrium with their solid phases) to establish the optimal formulation window.
-
Preparation: Add an excess amount (e.g., 10 mg) of (3S,4S)-3-Fluoro-4-phenylpyrrolidine HCl to 1 mL of your target buffer in a microcentrifuge tube.
-
Causality: An excess of solid is strictly required to ensure the solution reaches thermodynamic saturation. If all solid dissolves, you are measuring concentration, not solubility.
-
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24 hours.
-
Causality: Dissolution is a kinetic process. A 24-hour equilibration ensures the system overcomes crystal lattice energy barriers and reaches true thermodynamic equilibrium.
-
-
Phase Separation: Centrifuge at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Causality: Centrifugation and filtration remove undissolved micro-particulates that would artificially inflate downstream concentration readings.
-
-
Self-Validation & Analysis:
-
Validation Check: Measure the pH of the final filtrate. Why? Dissolving a hydrochloride salt can consume buffer capacity and lower the pH. The measured pH, not the initial buffer pH, is the true equilibrium pH.
-
Quantification: Dilute the filtrate into the mobile phase and quantify via HPLC-UV against a standard curve.
-
Protocol 2: HP- -CD Inclusion Complexation
Objective: Shield the hydrophobic phenyl and fluorinated pyrrolidine moieties from the aqueous environment to prevent precipitation at physiological pH.
-
Vehicle Preparation: Prepare a 20% (w/v) solution of HP- -CD in deionized water or a low-chloride buffer.
-
Causality: A 20% concentration provides a sufficient molar excess of the cyclodextrin cavity to drive the equilibrium strongly toward complexation.
-
-
Complexation: Slowly add the (3S,4S)-3-Fluoro-4-phenylpyrrolidine HCl powder to the stirring HP- -CD solution. Stir continuously for 24 hours at room temperature.
-
Causality: Host-guest complexation relies on non-covalent van der Waals forces and hydrophobic interactions, which require time to displace water molecules from the cyclodextrin cavity.
-
-
Filtration: Filter the solution through a 0.22 µm hydrophilic filter (e.g., PES).
-
Self-Validation & Analysis:
-
Validation Check 1 (Visual): Shine a laser pointer through the filtrate. The absence of a Tyndall effect confirms true solubilization. If you see a scattered laser beam, you have formed a colloidal suspension, not a true solution.
-
Validation Check 2 (Analytical): Analyze the filtrate via HPLC. If the peak area matches the theoretical concentration added in Step 2, complete complexation is validated.
-
References
-
Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed - NIH. Available at: [Link]
-
18.3: Common-Ion Effect in Solubility Equilibria. Chemistry LibreTexts. Available at: [Link]
-
Pyrrolidine | C4H9N | CID 31268. PubChem - NIH. Available at:[Link]
-
New Methods for the Construction of Fluorinated Cyclic Amines and Amides. University of Nottingham Repository. Available at:[Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - NIH. Available at: [Link]
Sources
- 1. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing HPLC separation conditions for 3-Fluoro-4-phenylpyrrolidine enantiomers
Topic: Optimizing HPLC Separation Conditions for 3-Fluoro-4-phenylpyrrolidine Enantiomers
Welcome to the Chiral Separation Technical Support Center. As application scientists, we understand that resolving the enantiomers of fluorinated cyclic amines presents unique chromatographic challenges. This guide provides a mechanistic foundation, validated protocols, and targeted troubleshooting strategies to ensure robust, reproducible enantioseparation of 3-Fluoro-4-phenylpyrrolidine.
Mechanistic Grounding: The Chemistry of Separation
To optimize the separation of 3-Fluoro-4-phenylpyrrolidine, we must first deconstruct the molecule's interaction profile with Chiral Stationary Phases (CSPs). The separation is governed by three distinct structural features:
-
The Secondary Amine (Pyrrolidine Ring): With a pKa of approximately 9.0–10.0, this basic nitrogen is fully protonated under neutral or acidic conditions. In Normal Phase (NP) chromatography, the free amine acts as a strong hydrogen bond donor/acceptor but also interacts aggressively with residual acidic silanols (Si-OH) on the silica support of the CSP. This causes severe peak tailing and irreversible adsorption if not mitigated by a basic modifier[1].
-
The Phenyl Ring: This aromatic system provides essential π−π stacking interactions. Polysaccharide-based CSPs derivatized with phenylcarbamate groups (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) rely heavily on these π−π interactions to differentiate the spatial orientation of the enantiomers[2].
-
The Fluorine Atom: Fluorine is highly electronegative and acts as a potent hydrogen-bond acceptor. It alters the local dipole moment of the pyrrolidine ring, dictating how deeply each enantiomer can penetrate the chiral grooves of the polymer matrix[3].
Validated Chromatographic Conditions
Based on the physicochemical properties of fluorinated pyrrolidines, polysaccharide-based CSPs are the industry standard[4]. The table below summarizes the optimal starting conditions across different chromatographic modes.
| Chiral Stationary Phase (CSP) | Separation Mode | Recommended Mobile Phase | Modifier | Mechanistic Rationale |
| Chiralpak AD-H (Amylose-based) | Normal Phase | Hexane / Ethanol (80:20 v/v) | 0.1% Diethylamine (DEA) | Broad chiral recognition. Ethanol provides optimal H-bonding dynamics with the fluoro group, often yielding higher resolution than Isopropanol[2]. |
| Chiralcel OD-H (Cellulose-based) | Normal Phase | Hexane / Isopropanol (90:10 v/v) | 0.1% DEA | Offers different chiral groove dimensions. Useful alternative if AD-H yields co-elution. |
| Chiralcel OJ-H (Cellulose-based) | Polar Organic | 100% Methanol or Acetonitrile | 0.1% DEA | Maximizes π−π interactions with the phenyl ring while minimizing hydrophobic retention, ideal for poorly soluble derivatives[5]. |
| Chiralpak AD-RH (Reversed-Phase) | Reversed-Phase | Water / Acetonitrile (Gradient) | 0.1% TFA or 10mM NH₄HCO₃ | TFA suppresses silanol ionization, while high pH (Ammonium Bicarbonate) neutralizes the amine to improve peak shape[1]. |
Standard Operating Procedure (SOP): Normal Phase Workflow
To ensure a self-validating system, follow this step-by-step methodology. This protocol utilizes Normal Phase conditions, which generally provide the highest α (selectivity) values for this compound class.
Step 1: Mobile Phase Preparation
-
Measure 800 mL of HPLC-grade Hexane and 200 mL of HPLC-grade Ethanol.
-
Add 1.0 mL of Diethylamine (DEA) to the Ethanol portion before mixing to ensure homogeneous distribution.
-
Combine solvents, degas via ultrasonication for 10 minutes, and filter through a 0.2 µm PTFE membrane.
Step 2: Sample Preparation
-
Dissolve the racemic 3-Fluoro-4-phenylpyrrolidine standard in the prepared mobile phase to a concentration of 1.0 mg/mL. Note: Dissolving the sample in the mobile phase prevents "solvent shock" and peak distortion at the column head.
-
Filter the sample through a 0.22 µm syringe filter.
Step 3: Column Equilibration & System Suitability
-
Install a Chiralpak AD-H column (4.6 mm x 250 mm, 5 µm).
-
Flush the column with the mobile phase at 1.0 mL/min until the baseline stabilizes at 210 nm (approx. 10 column volumes).
-
Self-Validation Check: Inject a blank (mobile phase) to confirm the absence of carryover.
-
Inject 5 µL of the racemate. Calculate the Resolution ( Rs ). Proceed only if Rs≥1.5 and the Tailing Factor ( Tf ) is ≤1.5 .
Step 4: Enantiomeric Excess (ee) Determination
-
Inject the synthesized/purified sample.
-
Identify the enantiomers based on retention time mapping from the racemate injection.
-
Calculate %ee using area normalization: %ee=Area1+Area2∣Area1−Area2∣×100 .
Troubleshooting Guide & FAQs
Q: I am observing severe peak tailing for the second eluting enantiomer, even with 0.1% DEA. How do I fix this? A: The secondary amine of the pyrrolidine ring is strongly interacting with residual free silanols on the silica matrix. First, ensure your DEA is fresh, as it degrades over time. If the issue persists, increase the DEA concentration to 0.2%. Alternatively, switch to Polar Organic Mode (100% Methanol + 0.1% DEA); the protic nature of pure methanol heavily shields the silanols, resulting in sharper peaks[5].
Q: The enantiomers are co-eluting ( Rs<1.0 ) on my Chiralpak AD-H column using Hexane/Isopropanol. What is the next logical step? A: Switch your alcoholic modifier from Isopropanol (IPA) to Ethanol (EtOH). IPA is bulkier and can sterically hinder the 3-fluoro-4-phenylpyrrolidine molecule from fully entering the chiral cavity of the amylose polymer. Ethanol alters the hydrogen-bonding network and often drastically improves selectivity ( α ) for fluorinated nitrogen heterocycles[2].
Q: Can I use Reversed-Phase (RP) conditions if my downstream application requires an aqueous environment? A: Yes, but you must strictly control the ionization state of the molecule. You cannot use a standard NP chiral column in RP mode. You must use a dedicated RP chiral column (e.g., Chiralpak AD-RH). To prevent tailing, either use an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) to ion-pair with the amine, or use a high-pH buffer (10 mM Ammonium Bicarbonate, pH 9.0) to keep the pyrrolidine in its neutral, unprotonated state[1].
Q: My retention times are shifting later with every injection. What is causing this? A: This is a classic sign of column overloading or water contamination in your Normal Phase solvents. Because the pyrrolidine is highly polar, trace water in the Hexane will competitively bind to the chiral stationary phase, altering retention. Flush the column with 100% Ethanol for 60 minutes to strip bound water, then re-equilibrate with fresh, anhydrous mobile phase.
Method Development & Troubleshooting Workflow
Decision tree for optimizing chiral HPLC separation of fluorinated pyrrolidines.
References
-
Racemic and Enantiopure Forms of 3-Ethyl-3-Phenylpyrrolidin-2-One Adopt Very Different Crystal Structures. Marquette University. Available at: [Link]
-
Organocatalytic asymmetric synthesis of trisubstituted pyrrolidines via a cascade reaction. KBFI. Available at: [Link]
-
Design, scope and mechanism of highly active and selective chiral NHC–iridium catalysts for the intramolecular hydroamination of a variety of unactivated aminoalkenes. RSC Publishing. Available at: [Link]
-
Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. National Institutes of Health (PMC). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. kbfi.ee [kbfi.ee]
- 3. Design, scope and mechanism of highly active and selective chiral NHC–iridium catalysts for the intramolecular hydroamination of a variety of unactiva ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05884J [pubs.rsc.org]
- 4. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epublications.marquette.edu [epublications.marquette.edu]
Technical Support Center: Navigating Cross-Coupling Reactions with (3S,4S)-3-Fluoro-4-phenylpyrrolidine
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the N-arylation of (3S,4S)-3-Fluoro-4-phenylpyrrolidine. Due to a combination of electronic and steric factors, this substrate exhibits low nucleophilicity, often leading to low conversion and yield in standard Buchwald-Hartwig amination protocols.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized starting protocols to help you overcome these challenges. Our approach is grounded in mechanistic principles and field-proven strategies for difficult cross-coupling reactions.
Understanding the Challenge: The Reactivity of (3S,4S)-3-Fluoro-4-phenylpyrrolidine
The low reactivity of (3S,4S)-3-Fluoro-4-phenylpyrrolidine in palladium-catalyzed C-N cross-coupling reactions stems from two primary structural features:
-
Electronic Effects : The fluorine atom at the C-3 position is highly electronegative. This property exerts a strong electron-withdrawing inductive effect across the pyrrolidine ring, which significantly reduces the electron density on the nitrogen atom. A less electron-rich nitrogen is a poorer nucleophile, making the crucial C-N bond-forming reductive elimination step of the catalytic cycle more difficult.[1][2]
-
Steric Hindrance : As a 3,4-disubstituted pyrrolidine, the approach to the nitrogen atom is sterically encumbered by the flanking fluorine and phenyl groups. This steric bulk can hinder the amine's coordination to the palladium center, a necessary step in the catalytic cycle.[3][4]
The combination of a deactivated nucleophile and steric congestion necessitates carefully tailored reaction conditions to achieve efficient N-arylation.
Troubleshooting Guide for N-Arylation Reactions
This section addresses common issues encountered when using (3S,4S)-3-Fluoro-4-phenylpyrrolidine in Buchwald-Hartwig amination reactions.
| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low to No Conversion | 1. Insufficient Catalyst Activity: The combination of steric hindrance and low nucleophilicity requires a highly active catalyst.[3][4] 2. Ineffective Base: The base may not be strong enough to deprotonate the amine or the palladium-amine complex efficiently, or it may be sterically inaccessible. | 1. Catalyst System Upgrade: • Ligand Selection: Employ bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands promote the formation of monoligated, highly reactive LPd(0) species, which are crucial for the oxidative addition of the aryl halide and facilitate the challenging reductive elimination step.[5][6] Recommended ligands include XPhos, RuPhos, or BrettPhos .[7] • Precatalyst Choice: Use modern palladacycle precatalysts (e.g., XPhos Pd G3/G4). These form the active Pd(0) species more cleanly and efficiently than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[8][9] |
| Reaction Stalls at Partial Conversion | 1. Catalyst Deactivation: Heteroaryl substrates or impurities can poison the palladium catalyst. 2. Product Instability: The N-aryl product may be unstable under prolonged heating with strong bases, leading to decomposition. This is a known issue with fluoroalkylanilines.[1][2] 3. Inhibitory Effects: For aryl iodides, the generated iodide anion can form unreactive palladium-iodide dimers, inhibiting the catalytic cycle.[10] | 1. Switch to a Weaker Base: • Strong alkoxide bases (e.g., NaOtBu, KOtBu) can promote side reactions or product degradation. • Screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃ . These often require higher temperatures but offer better functional group tolerance and product stability.[9] • Consider potassium phenoxide (KOPh), which has been shown to be effective for coupling electron-deficient fluoroalkylamines while minimizing product decomposition.[1][2][11] 2. Optimize Temperature and Time: Monitor the reaction closely and aim for the lowest effective temperature to minimize decomposition. 3. For Aryl Iodides: Use toluene as a solvent to reduce the solubility of iodide salts and favor the active catalytic species.[10] |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. β-Hydride Elimination: This side reaction can compete with reductive elimination, especially with sterically hindered substrates. It leads to the formation of a dehalogenated arene and an imine derived from the amine.[3][5] 2. Base-Promoted Decomposition: Strong bases can cause decomposition of starting materials or products. | 1. Ligand and Base Optimization: • The use of bulky biaryl phosphine ligands that accelerate reductive elimination is the primary strategy to outcompete β-hydride elimination. • Switching to a weaker base can often suppress decomposition pathways.[9] 2. Solvent Choice: Aprotic polar solvents like dioxane or THF are generally preferred. Aromatic hydrocarbons like toluene are also widely used.[9] Avoid chlorinated solvents, acetonitrile, or pyridine, which can inhibit the reaction by coordinating to palladium.[8] |
Experimental Protocols and Workflows
General Protocol for Method Development: N-Arylation
This protocol provides a robust starting point for the optimization of the Buchwald-Hartwig amination of (3S,4S)-3-Fluoro-4-phenylpyrrolidine.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
(3S,4S)-3-Fluoro-4-phenylpyrrolidine (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (e.g., XPhos, 0.02 mmol, 2 mol% - if not using a precatalyst)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane, 0.1-0.2 M)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the aryl halide, base, and palladium precatalyst (and ligand, if applicable) under an inert atmosphere (Argon or Nitrogen).
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the (3S,4S)-3-Fluoro-4-phenylpyrrolidine via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting and optimizing the N-arylation reaction.
Caption: Troubleshooting workflow for N-arylation.
Frequently Asked Questions (FAQs)
Q1: Why is (3S,4S)-3-Fluoro-4-phenylpyrrolidine so unreactive compared to pyrrolidine? The fluorine atom significantly lowers the basicity and nucleophilicity of the nitrogen atom through a strong electron-withdrawing inductive effect. This makes it less reactive in nucleophilic substitution type reactions, including the key steps of the Buchwald-Hartwig catalytic cycle. Additionally, the substituents on the ring create steric hindrance around the nitrogen.
Q2: Which class of ligands is best suited for this substrate? Bulky, electron-rich dialkylbiaryl phosphine ligands are the industry standard for challenging Buchwald-Hartwig aminations.[5] Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated broad utility for coupling sterically hindered and electron-deficient amines.[7] Their steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition, while their electron-donating properties facilitate the final C-N reductive elimination step.
Q3: Can I use a strong base like NaOtBu? While strong alkoxide bases are often used to drive Buchwald-Hartwig reactions, they can be problematic for substrates like this one. The resulting N-aryl-3-fluoropyrrolidine product may be unstable under strongly basic conditions at high temperatures, leading to decomposition and lower yields.[1][2] It is highly recommended to screen weaker bases such as K₃PO₄, Cs₂CO₃, or KOPh.[1][9]
Q4: What is the best solvent for this reaction? Aprotic solvents are generally preferred. Toluene, 1,4-dioxane, and THF are the most common and effective solvents for Buchwald-Hartwig aminations.[9] The choice may depend on the solubility of the specific substrates and the desired reaction temperature. It is critical to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation.
Q5: My reaction works with aryl bromides but not aryl chlorides. What should I do? Aryl chlorides are significantly less reactive than aryl bromides in the oxidative addition step. To couple aryl chlorides, you will typically need a more active catalytic system. This often involves using a more electron-rich and bulky ligand (e.g., BrettPhos), a higher catalyst loading (2-5 mol%), and potentially higher reaction temperatures. Using a palladacycle precatalyst is strongly recommended for aryl chloride substrates.[8]
References
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved March 25, 2026, from [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination... (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]
-
Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides. (n.d.). ACS Green Chemistry. Retrieved March 25, 2026, from [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 24). Chemical Insights. Retrieved March 25, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved March 25, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved March 25, 2026, from [Link]
-
Fors, B. P., & Hartwig, J. F. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed Central (PMC). [Link]
-
Kelly, C. B., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Publications. [Link]
-
Bruno, N. C., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PubMed Central (PMC). [Link]
-
Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]
-
Cross-Dehydrogenative Coupling of Secondary Amines with Silanes Catalyzed by Agostic Iridium-NSi Species. (n.d.). PubMed Central (PMC). Retrieved March 25, 2026, from [Link]
-
How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. (2019, December 12). Chemical Science (RSC Publishing). [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2025, June 6). ACS Publications. [Link]
-
Pd-Catalyzed Cross-Coupling Reactions Promoted by Biaryl Phosphorinane Ligands. (2019, October 29). ACS Publications. [Link]
-
Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. (n.d.). PubMed Central (PMC). Retrieved March 25, 2026, from [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. (n.d.). The Hartwig Group. Retrieved March 25, 2026, from [Link]
-
Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. Retrieved March 25, 2026, from [Link]
-
Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. (2016, August 25). ACS Publications. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved March 25, 2026, from [Link]
-
Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines. (n.d.). PubMed Central (PMC). Retrieved March 25, 2026, from [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (n.d.). PubMed Central (PMC). Retrieved March 25, 2026, from [Link]
-
Electrochemically driven oxidative C–H/N–H cross-coupling reactions of cyclic sulfamidate imines with primary anilines and secondary amines. (n.d.). Green Chemistry (RSC Publishing). Retrieved March 25, 2026, from [Link]
-
Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. (2021, January 31). ACS Publications. [Link]
-
Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. (2021, June 15). JACS Au. Retrieved March 25, 2026, from [Link]
-
Pd-Catalyzed γ-C(sp3)–H Fluorination of Free Amines. (2020, May 4). ACS Publications. [Link]
-
Pd-catalyzed γ-C(sp3)–H Fluorination of Free Amines. (n.d.). PubMed Central (PMC). Retrieved March 25, 2026, from [Link]
-
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016, August 8). Chemical Society Reviews (RSC Publishing). [Link]
-
Amine synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). PubMed Central (PMC). Retrieved March 25, 2026, from [Link]
-
Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. (2023, May 15). ACS Publications. [Link]
-
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. (n.d.). PubMed Central (PMC). Retrieved March 25, 2026, from [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018, January 14). Semantic Scholar. Retrieved March 25, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved March 25, 2026, from [Link]
-
Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 25, 2026, from [Link]
-
New Methods for the Construction of Fluorinated Cyclic Amines and Amides. (n.d.). University of Nottingham Repository. Retrieved March 25, 2026, from [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. (n.d.). The Hartwig Group. Retrieved March 25, 2026, from [Link]
-
Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. (2018, February 22). Behind the Paper. Retrieved March 25, 2026, from [Link]
-
Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions. (2020, November 19). MDPI. Retrieved March 25, 2026, from [Link]
Sources
- 1. A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Palladium-Catalyzed Arylation of Fluoroalkylamines | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Copper-catalyzed N-arylation of amines with aryliodonium ylides in water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Crystallization for (3S,4S)-3-Fluoro-4-phenylpyrrolidine Hydrochloride
Welcome to the technical support center for the purification of (3S,4S)-3-Fluoro-4-phenylpyrrolidine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar chiral pyrrolidine compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its crystallization.
The purification of active pharmaceutical ingredients (APIs) through crystallization is a critical step that significantly influences the compound's purity, stability, and bioavailability.[1][2][3] This guide provides a systematic approach to overcoming common challenges encountered during the crystallization of (3S,4S)-3-Fluoro-4-phenylpyrrolidine hydrochloride, ensuring a robust and reproducible process.
Frequently Asked Questions (FAQs)
Here are some common questions that arise during the crystallization of (3S,4S)-3-Fluoro-4-phenylpyrrolidine hydrochloride:
Q1: What are the most suitable solvent systems for the recrystallization of this compound?
A1: Selecting the right solvent is the most critical step in recrystallization.[4] For amine hydrochloride salts like this one, polar protic solvents are often a good starting point. Aqueous ethanol (70-95%) has been shown to be effective for similar compounds, providing good solubility at elevated temperatures and promoting crystallization upon cooling.[5] Other potential solvent systems include isopropanol, methanol, or mixtures of these with an anti-solvent like ethyl acetate or diethyl ether.[5][6][7]
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This is often due to high supersaturation or the presence of impurities. To address this, try a slower cooling rate, use a more dilute solution, or introduce a seed crystal of the desired polymorphic form to encourage heterogeneous nucleation.[8][9] Changing the solvent system to one with a lower solvent power for the compound can also be beneficial.
Q3: How can I control the particle size and morphology of the crystals?
A3: Crystal size and shape are influenced by the rate of nucleation and crystal growth.[10] To obtain larger, more uniform crystals, aim for a slow, controlled crystallization process. This can be achieved by a gradual cooling rate (e.g., 0.5-1.0°C/min) and gentle agitation.[5] Anti-solvent addition, where a solvent in which the compound is poorly soluble is slowly added to a solution of the compound, can also be used to control particle size.[1]
Q4: I am observing poor yield after crystallization. How can I improve it?
A4: Low yield can be due to incomplete crystallization or losses during filtration and washing. To maximize yield, ensure the solution is cooled to a sufficiently low temperature (e.g., 0-5°C) to reduce the solubility of the compound.[5] When washing the crystals, use a minimal amount of a cold solvent in which the compound has low solubility to avoid redissolving the product.
Q5: How do I ensure the correct polymorphic form is obtained?
A5: Polymorphism, the ability of a compound to exist in multiple crystal structures, can significantly impact a drug's properties.[3][11] Controlling polymorphism requires careful control over crystallization conditions such as solvent choice, temperature, and cooling rate.[1][9] Seeding with crystals of the desired polymorph is a powerful technique to ensure the consistent formation of that specific form.[8][12]
Troubleshooting Guide
This section provides a more detailed approach to resolving specific issues you may encounter during the crystallization of (3S,4S)-3-Fluoro-4-phenylpyrrolidine hydrochloride.
Problem 1: Persistent Oiling Out or Amorphous Precipitation
Symptoms:
-
Formation of a viscous liquid or a non-crystalline solid upon cooling or anti-solvent addition.
-
The separated phase does not exhibit birefringence under polarized light microscopy.
Potential Causes:
-
High Degree of Supersaturation: Rapid cooling or fast anti-solvent addition can lead to a supersaturation level that favors liquid-liquid phase separation over nucleation.
-
Presence of Impurities: Impurities can inhibit crystal nucleation and growth, promoting the formation of an amorphous solid or oil.[3]
-
Inappropriate Solvent System: The chosen solvent may have too high a solvating power, even at lower temperatures.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Reduce Cooling Rate | A slower cooling rate (e.g., <0.5°C/min) allows the system to remain in the metastable zone for a longer period, favoring controlled crystal growth over oiling out. |
| 2 | Increase Solvent Volume | Using a more dilute solution lowers the overall concentration and the degree of supersaturation at any given temperature. |
| 3 | Employ Seeding | Introduce a small amount of previously obtained crystalline material at a temperature just below the saturation point. This provides a template for crystal growth and bypasses the kinetic barrier of primary nucleation.[8][9] |
| 4 | Modify the Solvent System | Experiment with solvent/anti-solvent combinations. For example, dissolve the compound in a good solvent like methanol and slowly add an anti-solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[1][13] |
| 5 | Perform a Pre-purification Step | If impurities are suspected, consider an additional purification step such as a charcoal treatment or a quick filtration of the hot solution to remove insoluble matter. |
Problem 2: Formation of Fine Needles or Small, Irregular Crystals
Symptoms:
-
The final product consists of very fine particles that are difficult to filter and dry.
-
Poor flowability and handling characteristics of the dried powder.
Potential Causes:
-
Rapid Nucleation: High supersaturation can lead to the rapid formation of many small nuclei, resulting in a large number of small crystals.
-
Insufficient Crystal Growth Time: If the crystallization process is too rapid, the crystals do not have sufficient time to grow to a larger size.
-
High Agitation Speed: Excessive agitation can lead to secondary nucleation, where new crystals are formed from contact with existing crystals or the impeller, resulting in a smaller particle size distribution.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Decrease the Rate of Supersaturation | This can be achieved by a slower cooling rate or a slower addition of the anti-solvent. A slower rate allows for controlled deposition of solute onto existing crystals rather than forming new nuclei. |
| 2 | Implement a Temperature Cycling or Aging Step | Hold the slurry at a constant temperature for a period to allow for Ostwald ripening, where smaller crystals dissolve and redeposit onto larger ones, leading to a larger average particle size. |
| 3 | Optimize Agitation | Reduce the stirring speed once nucleation has occurred to minimize secondary nucleation. Gentle mixing is usually sufficient to maintain suspension. |
| 4 | Utilize a Seeding Strategy | Seeding with a small quantity of larger, well-formed crystals can promote the growth of larger crystals and a narrower particle size distribution.[12] |
Problem 3: Inconsistent Yields and Purity
Symptoms:
-
Significant batch-to-batch variation in the final product yield.
-
Inconsistent purity levels as determined by analytical techniques like HPLC.
Potential Causes:
-
Variability in Starting Material Quality: The purity of the crude (3S,4S)-3-Fluoro-4-phenylpyrrolidine hydrochloride can significantly impact the crystallization process.
-
Lack of Precise Control Over Process Parameters: Inconsistent cooling rates, solvent volumes, or agitation can lead to variable outcomes.
-
Co-crystallization of Impurities: Some impurities may have similar solubility profiles to the desired compound and can co-crystallize.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Characterize the Crude Material | Analyze the starting material to identify and quantify major impurities. This will help in selecting an appropriate solvent system that maximizes the solubility difference between the product and impurities. |
| 2 | Standardize the Crystallization Protocol | Implement a strict and well-documented protocol for all crystallization parameters, including solvent volumes, heating and cooling profiles, and agitation speeds. The use of automated lab reactors can greatly improve reproducibility. |
| 3 | Screen Multiple Solvent Systems | A systematic solvent screening can identify a system where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while key impurities remain soluble at low temperatures. |
| 4 | Consider a Two-Step Purification | If a single recrystallization is insufficient, a second recrystallization from a different solvent system may be necessary to remove persistent impurities. |
Visualizing the Crystallization Workflow
A well-defined workflow is essential for achieving reproducible results. The following diagram illustrates a general approach to optimizing the crystallization of (3S,4S)-3-Fluoro-4-phenylpyrrolidine hydrochloride.
Caption: A general workflow for the crystallization of (3S,4S)-3-Fluoro-4-phenylpyrrolidine hydrochloride.
Troubleshooting Decision Tree
When faced with a crystallization challenge, a systematic approach to troubleshooting is key. The following decision tree can help guide your experimental design.
Caption: A decision tree for troubleshooting common crystallization problems.
By systematically addressing these common issues and applying the principles of crystallization science, you can develop a robust and efficient purification process for (3S,4S)-3-Fluoro-4-phenylpyrrolidine hydrochloride.
References
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. Retrieved from [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
ResearchGate. (n.d.). Recrystallization of Active Pharmaceutical Ingredients | Request PDF. Retrieved from [Link]
-
PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF. Retrieved from [Link]
-
Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]
- Google Patents. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds.
-
ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
International Journal of Engineering and Technical Research. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. Retrieved from [Link]
-
MDPI. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Retrieved from [Link]
-
MDPI. (2010, March 9). Synthesis of a New Chiral Pyrrolidine. Retrieved from [Link]
- Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
-
National Center for Biotechnology Information. (2019, February 28). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for .... Retrieved from [Link]
-
Scientific Update. (2026, November 3). Understanding Polymorphism & Crystallisation Issues in the Pharmaceutical Industry. Retrieved from [Link]
-
ResearchGate. (2026, January 20). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enhanced Water Solubility and Oral Bioavailability of Paclitaxel Crystal Powders through an Innovative Antisolvent Precipitation Process. Retrieved from [Link]
-
BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]
-
Patsnap. (2004, January 1). Synthesis of 3,3,4,4-tetrafluoropyrrolidine and novel dipeptidyl peptidase-IV inhibitor compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,3,4,4-Tetrafluoro-1-[2-(3,3,4,4-tetrafluoropyrrolidin-1-yl)phenyl]pyrrolidine. Retrieved from [Link]
-
WIPO Patentscope. (2025, May 1). new process for the preparation of (3r)-fluoropyrrolidine hydrochloride. Retrieved from [Link]
-
MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
- Google Patents. (2013, August 14). CN115368283A - Preparation method of cis-3-fluoro-4-hydroxypyrrolidine with chiral structure or achiral structure and derivatives thereof.
-
ResearchGate. (2018, November 21). Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026, February 4). Fluorinated terpenoids and their fluorine-containing derivatives. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2025, April 10). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Retrieved from [Link]
-
Chem-Station. (2022, October 8). 医薬品有効成分の新しい結晶化経路を発見!. Retrieved from [Link]
- Google Patents. (n.d.). WO2024115727A1 - Crystal form of a pde3/4 inhibitor.
Sources
- 1. syrris.com [syrris.com]
- 2. Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients - PharmaFeatures [pharmafeatures.com]
- 3. Crystallization Challenges in Pharmaceutical Products | Zhanghua [filter-dryer.com]
- 4. Recrystallization of Drugs — Effect on Dissolution Rate | IntechOpen [intechopen.com]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. scribd.com [scribd.com]
- 10. rjptonline.org [rjptonline.org]
- 11. scientificupdate.com [scientificupdate.com]
- 12. bia.si [bia.si]
- 13. WO2024115727A1 - Crystal form of a pde3/4 inhibitor - Google Patents [patents.google.com]
Technical Support Center: Strategic Fluorination of 4-Phenylpyrrolidine Derivatives
Welcome to the technical support center for the fluorination of 4-phenylpyrrolidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into this privileged scaffold. The strategic placement of fluorine can significantly modulate a molecule's physicochemical and pharmacological properties, but the journey is often fraught with challenges, including side reactions that can derail a synthetic campaign.
This document moves beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices. We will explore the mechanistic underpinnings of common side reactions and offer robust, self-validating troubleshooting strategies to ensure the success of your fluorination reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Electrophilic Fluorination (e.g., with Selectfluor™)
Electrophilic fluorination is a common strategy for introducing fluorine into electron-rich systems. However, the high reactivity of reagents like Selectfluor™ can lead to a variety of side reactions.
Question 1: My reaction with Selectfluor™ is producing a complex mixture, including what appears to be over-fluorination and potential aromatic substitution on the phenyl ring. How can I improve selectivity for the pyrrolidine core?
Answer: This is a classic challenge of regioselectivity when multiple nucleophilic sites are present. The 4-phenylpyrrolidine scaffold contains two primary sites susceptible to electrophilic attack: the pyrrolidine ring (if derivatized to an enamine or enolate equivalent) and the electron-rich phenyl group.
Causality and Mechanistic Insights: Selectfluor™ (F-TEDA-BF₄) is a powerful electrophilic fluorinating agent. The reaction mechanism is often debated and can proceed through either a single-electron transfer (SET) or an SN2 pathway, largely dependent on the substrate and reaction conditions.[1][2] The phenyl ring, being an aromatic system, can undergo electrophilic aromatic substitution, while a deprotonated or enamine-activated pyrrolidine ring presents a competing electron-rich center.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Recommendations:
-
Nitrogen Protection: An unprotected pyrrolidine nitrogen is a prime site for side reactions. Protecting it with a suitable group like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) is the first and most critical step. This prevents N-fluorination and other undesired reactions.[3]
-
Controlled Activation of the Pyrrolidine Ring: If you are targeting a position on the pyrrolidine ring, ensure that you have a well-defined strategy for its activation. For example, if you are fluorinating at the 3-position, you might generate the enolate using a strong base like LDA. Use stoichiometric amounts of the base at low temperatures to avoid uncontrolled deprotonation and side reactions.
-
Choice of Fluorinating Reagent: While Selectfluor™ is widely used, its high reactivity can sometimes be detrimental to selectivity. Consider a less reactive electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), which may offer better control.[4][5]
-
Solvent Effects: The choice of solvent can significantly influence the reaction pathway. Polar aprotic solvents like acetonitrile are common. Experimenting with less polar solvents might temper the reactivity of the fluorinating agent and improve selectivity.
Question 2: I'm observing significant elimination to form a pyrrole derivative instead of the desired fluorinated product. What is causing this, and how can I prevent it?
Answer: The formation of pyrrole byproducts is indicative of an elimination reaction, often following the initial fluorination step. This is a common issue when a fluorine atom is introduced adjacent to a proton on the pyrrolidine ring.
Causality and Mechanistic Insights: The introduction of a highly electronegative fluorine atom increases the acidity of adjacent protons. If a base is present in the reaction mixture (or if the reaction conditions are harsh), it can facilitate the elimination of HF, leading to the formation of a double bond and ultimately the aromatic pyrrole ring, which is a thermodynamic sink.
Preventative Measures:
| Strategy | Rationale |
| Use a Non-Nucleophilic Base | If a base is required for the reaction, use a sterically hindered, non-nucleophilic base (e.g., proton sponge) to minimize its role in promoting elimination. |
| Control Reaction Temperature | Run the reaction at the lowest possible temperature that allows for a reasonable rate. Higher temperatures can favor elimination pathways. |
| Minimize Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the product from undergoing subsequent elimination. |
| Buffer the Reaction | In some cases, adding a mild proton source can help to quench any basic byproducts that might form during the reaction and promote elimination. |
Section 2: Nucleophilic Fluorination (e.g., with DAST)
Nucleophilic fluorination is often employed to convert hydroxyl groups to fluorides. Reagents like diethylaminosulfur trifluoride (DAST) are effective but can also induce rearrangements, particularly in cyclic systems.
Question 3: I am attempting to fluorinate a 4-phenyl-3-hydroxypyrrolidine derivative with DAST, but I'm getting a rearranged product instead of the expected 3-fluoro-4-phenylpyrrolidine. Why is this happening?
Answer: This is a classic example of a neighboring group participation-induced rearrangement during deoxyfluorination with DAST. The pyrrolidine nitrogen is participating in the reaction, leading to a skeletal rearrangement.
Causality and Mechanistic Insights: The reaction of an alcohol with DAST forms an intermediate fluorosulfite ester. The departure of the leaving group can be assisted by the neighboring pyrrolidine nitrogen, which acts as an intramolecular nucleophile. This leads to the formation of a strained, bicyclic aziridinium ion intermediate. The fluoride ion then attacks this intermediate, but the regioselectivity of the ring-opening can lead to the rearranged product. For example, attack at the alternative carbon can result in a ring-expanded product or a product with the fluorine at a different position.[6][7]
Caption: Mechanism of DAST-induced rearrangement.
Troubleshooting and Mitigation Strategies:
-
Protecting the Nitrogen: The key to preventing this rearrangement is to decrease the nucleophilicity of the pyrrolidine nitrogen. A strongly electron-withdrawing protecting group, such as a tosyl (Ts) or nosyl (Ns) group, can significantly reduce the nitrogen's ability to participate in the reaction. Carbamates like Boc or Cbz may not be sufficient to fully suppress this pathway.
-
Alternative Fluorinating Reagents: Consider using a different deoxyfluorinating reagent that is less prone to inducing rearrangements. Reagents like Deoxo-Fluor™ are thermally more stable than DAST and in some cases can provide better results.[8] Another alternative is to convert the alcohol to a good leaving group (e.g., a tosylate or mesylate) and then perform a nucleophilic substitution with a fluoride source like tetrabutylammonium fluoride (TBAF). This two-step process often provides better control and avoids rearrangements.
-
Solvent and Temperature Control: Running the reaction at very low temperatures (e.g., -78 °C) can sometimes disfavor the rearrangement pathway. The choice of solvent can also play a role; less polar solvents may reduce the lifetime of charged intermediates.
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of an N-Boc-4-phenylpyrrolidine Derivative at the 3-Position (Activated as a Silyl Enol Ether)
-
Preparation of the Silyl Enol Ether: To a solution of N-Boc-4-phenylpyrrolidin-3-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of LDA (1.1 eq) in THF dropwise. Stir the mixture for 1 hour at -78 °C. Add trimethylsilyl chloride (1.2 eq) and allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude silyl enol ether is typically used in the next step without further purification.
-
Fluorination: Dissolve the crude silyl enol ether in anhydrous acetonitrile. Cool the solution to the desired temperature (start with -20 °C and optimize as needed). Add Selectfluor™ (1.2 eq) portion-wise over 15 minutes.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoro-N-Boc-4-phenylpyrrolidin-3-one.
References
-
Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. ChemRxiv. [Link]
- Gouverneur, V., & Tredwell, M. (2012). Recent advances in green fluorine chemistry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 370(1978), 4437-4451.
-
Couturier, C., Folléas, B., & Dhal, R. (2003). Rearrangement of 2-Hydroxyalkylazetidines into 3-Fluoropyrrolidines. Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Fluoride - Common Conditions. [Link]
-
Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1752–1813. [Link]
-
Li, Z., Wang, Y., & Ma, J. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3677. [Link]
-
Gilla, G., Lemoine, C., Tlili, A., & Michelet, V. (2011). Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 7, 1381–1386. [Link]
-
Zupan, M., & Stavber, S. (2013). Recent Advances in the Application of SelectfluorTM F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules, 18(6), 6330–6375. [Link]
-
Wikipedia. (2023). Electrophilic fluorination. [Link]
- O'Hagan, D. (2008). Understanding the effects of fluorination on the properties of peptides and proteins. Journal of Fluorine Chemistry, 129(9), 743-753.
-
Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578. [Link]
-
Ley, S. V. (n.d.). Fluorination Reactions. [Link]
-
Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. Max-Planck-Gesellschaft. [Link]
-
Organic Chemistry Data. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). [Link]
-
Pfizer. (2019). Process development of fluorinated-pyrrolidin analogue. #memo #organic_chemistry. [Link]
-
Gouverneur, V., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Organic & Biomolecular Chemistry, 10(41), 8279-8282. [Link]
-
Zhmurenko, L. A., et al. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53(5), 429-434. [Link]
-
Neves, A. P., et al. (2021). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. RUA. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. DAST - Enamine [enamine.net]
- 8. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
(3S,4S)-3-Fluoro-4-phenylpyrrolidine;hydrochloride proper disposal procedures
As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and laboratory personnel with the authoritative protocols required for the safe handling and disposal of (3S,4S)-3-Fluoro-4-phenylpyrrolidine hydrochloride .
Because this compound is a halogenated pharmaceutical intermediate containing both a highly stable carbon-fluorine (C-F) bond and a chloride counterion, improper disposal poses severe environmental and infrastructural risks. This guide bypasses generic safety advice to deliver field-proven, self-validating workflows that ensure full compliance with Resource Conservation and Recovery Act (RCRA) standards.
Chemical Profiling & Hazard Causality
To design an effective disposal strategy, we must first understand the mechanistic behavior of the molecule. The hazards of this compound extend beyond its immediate biological toxicity; its elemental composition dictates its end-of-life environmental impact.
Table 1: Chemical Profile & Operational Impact
| Parameter | Specification | Causality / Operational Impact |
| Chemical Name | (3S,4S)-3-Fluoro-4-phenylpyrrolidine HCl | Target API building block; requires strict chain-of-custody. |
| Molecular Formula | C 10 H 13 ClFN | Contains both F and Cl; strictly mandates halogenated waste streams. |
| Hazard Class | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | Necessitates standard PPE (nitrile gloves, safety goggles)[1]. |
| Aqueous Behavior | Acidic (due to HCl salt) | Requires alkaline neutralization prior to liquid disposal to prevent mobilization of heavy metals[2]. |
The Causality of Halogenated Waste Restrictions
The presence of fluorine and chlorine strictly prohibits the disposal of this compound in standard organic waste streams. If incinerated at standard municipal waste temperatures (~850°C), halogenated organics undergo incomplete combustion, leading to the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Furthermore, the complete thermal destruction of this molecule releases hydrogen fluoride (HF) and hydrogen chloride (HCl) gases[3]. These acid gases are highly corrosive and must be actively scrubbed from the incinerator's flue gas to prevent severe environmental damage and equipment degradation.
Operational Safety & Segregation Protocol
The most critical step in laboratory chemical management is source segregation. Mixing halogenated waste with non-halogenated solvents (e.g., ethanol, acetone) unnecessarily inflates disposal costs and complicates downstream thermal treatment[2].
Step-by-Step Segregation Workflow:
-
Designate a Satellite Accumulation Area (SAA): Establish an SAA at or near the point of generation (e.g., inside the fume hood where the reaction occurs)[4].
-
Select Appropriate Containment: Use High-Density Polyethylene (HDPE) or glass containers. Do not use metal containers, as the chloride/fluoride salts and acidic nature of the compound will cause rapid corrosion.
-
Strict Labeling: Label the container explicitly as "Halogenated Organic Waste: Contains Fluorinated Pyrrolidine HCl." Do not use abbreviations[4].
-
Self-Validating Check: Audit the laboratory waste log. The total mass of halogenated waste generated should mathematically align with the mass balance of the fluorinated starting materials used in your experimental workflow, minus the isolated product yield.
Aqueous Waste Neutralization Protocol
When washing reaction vessels or extracting the hydrochloride salt into aqueous phases, the resulting liquid waste will be acidic. It must be neutralized before being transferred to the final halogenated liquid waste carboy.
Step-by-Step Neutralization Workflow:
-
Preparation: Transfer the acidic aqueous waste into a dedicated, wide-mouth neutralization vessel inside a functioning fume hood.
-
Titration: While stirring continuously at 300 RPM, slowly add a 1M Sodium Bicarbonate (NaHCO 3 ) solution. Mechanistic note: NaHCO 3 is preferred over strong bases like NaOH to prevent highly exothermic localized reactions and excessive off-gassing.
-
Monitoring: Continue addition until visible effervescence (CO 2 release) ceases.
-
Self-Validating Check: Submerge a calibrated pH probe into the solution. The protocol is complete only when the meter reads a stable pH of 7.0–8.0 for 60 seconds without rebounding acidity. This confirms the complete dissociation and neutralization of the hydrochloride salt.
-
Transfer: Funnel the neutralized solution into the designated "Halogenated Aqueous Waste" container.
High-Temperature Incineration (Contractor Level)
Once the waste leaves the laboratory, it must be processed by a licensed RCRA facility equipped to handle halogenated organics. As a responsible generator, you must ensure your waste contractor adheres to the following parameters.
Table 2: High-Temperature Incineration Parameters
| Parameter | Required Standard | Mechanistic Purpose |
| Combustion Temp | ≥ 1100°C | Ensures complete thermal cleavage of the highly stable C-F bond[5]. |
| Residence Time | ≥ 2.0 seconds | Prevents the recombination of halogens into dioxins and furans[5]. |
| Scrubber System | Alkaline Wet Scrubber | Neutralizes corrosive HF and HCl into benign salts (CaF 2 , NaCl)[3]. |
| DRE | 99.99% | Destruction and Removal Efficiency mandated by EPA standards[3]. |
Waste Stream & Neutralization Pathway
The following diagram maps the logical flow of (3S,4S)-3-Fluoro-4-phenylpyrrolidine hydrochloride from the point of generation through to safe atmospheric discharge.
Fig 1. Halogenated waste segregation, neutralization, and high-temperature incineration pathway.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
